molecular formula C11H22OSi B14349076 Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- CAS No. 98361-28-5

Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-

Katalognummer: B14349076
CAS-Nummer: 98361-28-5
Molekulargewicht: 198.38 g/mol
InChI-Schlüssel: QPZWPRZVMYPSSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- is an organosilicon compound with the molecular formula C11H22OSi It is characterized by the presence of a cyclohexene ring substituted with two methyl groups and an oxygen atom bonded to a trimethylsilyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- typically involves the reaction of 2,3-dimethyl-1-cyclohexen-1-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silyl ether, which is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound can be employed in the modification of biomolecules for research purposes.

    Industry: It is used in the production of specialty coatings, adhesives, and sealants.

Wirkmechanismus

The mechanism of action of Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. Additionally, the cyclohexene ring can participate in various chemical reactions, contributing to the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trimethylsilane: A simpler organosilicon compound with the formula (CH3)3SiH.

    Methoxytrimethylsilane: Contains a methoxy group instead of the cyclohexene ring.

    Cyclohexyltrimethylsilane: Similar structure but with a cyclohexyl group instead of the dimethylcyclohexenyl group.

Uniqueness

Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- is unique due to the presence of the 2,3-dimethyl-1-cyclohexen-1-yl group, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

98361-28-5

Molekularformel

C11H22OSi

Molekulargewicht

198.38 g/mol

IUPAC-Name

(2,3-dimethylcyclohexen-1-yl)oxy-trimethylsilane

InChI

InChI=1S/C11H22OSi/c1-9-7-6-8-11(10(9)2)12-13(3,4)5/h9H,6-8H2,1-5H3

InChI-Schlüssel

QPZWPRZVMYPSSL-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC(=C1C)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.